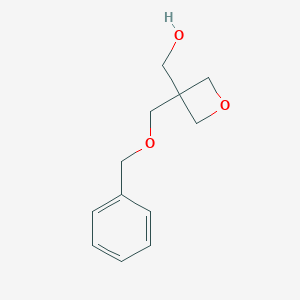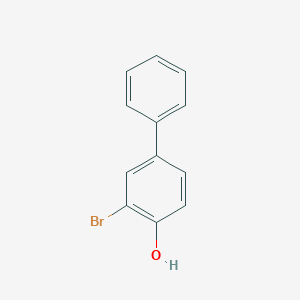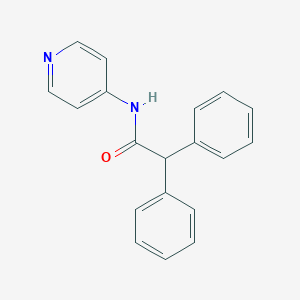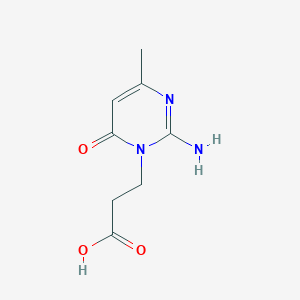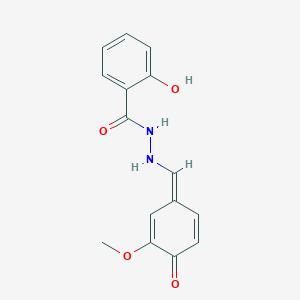![molecular formula C12H10O3 B181953 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one CAS No. 21260-41-3](/img/structure/B181953.png)
7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Übersicht
Beschreibung
7-Hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, also known as 7-hydroxycoumarin, is a naturally occurring substance found in a variety of plants, including the common buttercup (Ranunculus spp.). It is a member of the coumarin family, which includes a variety of substances found in plants and fungi. 7-Hydroxycoumarin has been studied for its potential medicinal properties, including anti-inflammatory, anti-tumor, and anti-oxidant activities. In addition, it has been investigated for its potential use in the synthesis of pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Application in Organic & Biomolecular Chemistry
Specific Scientific Field
Organic & Biomolecular Chemistry
Summary of the Application
The compound is used in the synthesis of furo[3,2-c]chromen-4-ones via a metal-free [3 + 2] heteroannulation of β-ketothioamides with 4-hydroxy coumarins .
Methods of Application or Experimental Procedures
The process involves the use of easily accessible 4-hydroxy coumarins as a three-atom CCO unit and thioamides as a C2 coupling partner, mediated by phenyliodine (III) diacetate (PIDA) at room temperature .
Results or Outcomes
The strategy avoids potential toxicity and tiresome workup conditions, features operational simplicity, a broad substrate scope, good functional group tolerance, high yields, easy scalability, and exclusive selectivity .
Application in Antioxidant Activities
Specific Scientific Field
Pharmacal Research
Summary of the Application
The compound is synthesized and evaluated for its antioxidant activities .
Methods of Application or Experimental Procedures
A series of 7-hydroxy-4-oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acid N-alkyl amides were synthesized .
Results or Outcomes
While some compounds were less active, others exhibited more potent inhibition of lipid peroxidation initiated by Fe2+ and ascorbic acid in rat brain homogenates . Among them, 7-hydroxychroman-2-carboxylic acid N-alkylamides bearing nonyl, decyl, and undecyl side chain exhibited 3 times more potent inhibition than trolox .
Application in Photo-Induced Transition-Metal-Free Direct Hydrogen Evolution
Specific Scientific Field
Chemical Synthesis
Summary of the Application
The compound is used in an efficient photo-induced transition-metal-free direct hydrogen evolution and annulation of 2,3-diphenyl-4H-chromen-4-ones .
Methods of Application or Experimental Procedures
The process involves the use of EtOH–H2O (19 : 1, v/v) at room temperature .
Results or Outcomes
The reported methodology provided a quick and easy access to the synthesis of dibenzo [a,c]xanthen derivatives .
Application in Synthesis of β-D-Glucopyranoside Derivatives
Specific Scientific Field
Organic Chemistry
Summary of the Application
The compound is used in the synthesis of 7-Hydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-chromen-5-yl β-D-glucopyranoside .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The synthesis results in the formation of 7-Hydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-chromen-5-yl β-D-glucopyranoside .
Eigenschaften
IUPAC Name |
7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c13-7-4-5-9-8-2-1-3-10(8)12(14)15-11(9)6-7/h4-6,13H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHZQJPJPNQANY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415794 | |
| Record name | 7-Hydroxy-2,3-dihydrobenzo[b]cyclopenta[d]pyran-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one | |
CAS RN |
21260-41-3 | |
| Record name | 7-Hydroxy-2,3-dihydrobenzo[b]cyclopenta[d]pyran-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



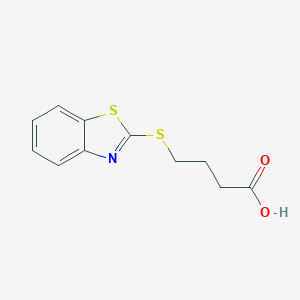
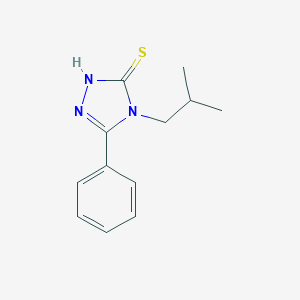
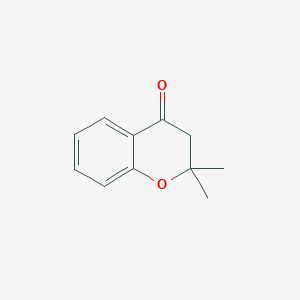
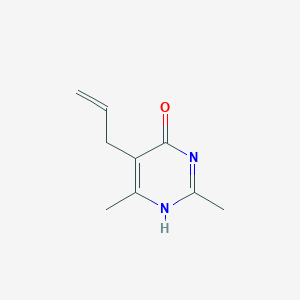
![3-Chlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B181881.png)
![Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B181883.png)
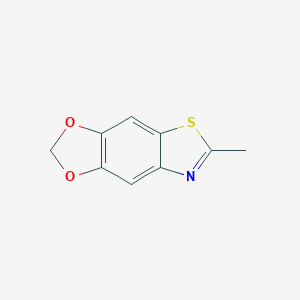
![4-amino-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B181885.png)
